[2-(4-Fluorophenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone
Description
2-(4-Fluorophenyl)quinolin-4-ylmethanone is a quinoline-based compound featuring a 4-fluorophenyl substituent at the quinoline C2 position and a 4-methylpiperazine group at the methanone moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for diverse pharmacological applications, including anticancer and antimicrobial activities. The fluorine atom enhances electronegativity and metabolic stability, while the methylpiperazine group contributes to solubility and receptor interactions .
Properties
IUPAC Name |
[2-(4-fluorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-24-10-12-25(13-11-24)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVEFVUVJTSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the piperazine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 2-(4-Fluorophenyl)quinolin-4-ylmethanone.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)quinolin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that 2-(4-Fluorophenyl)quinolin-4-ylmethanone exhibits significant cytotoxic effects against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was reported to be 5 µM, indicating potent activity against these cells .
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further development.
Data Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be developed into a broad-spectrum antimicrobial agent .
Neurological Applications
Recent studies have explored the potential of this compound as a modulator of neurotransmitter systems, particularly in the treatment of neurological disorders.
Case Study:
In animal models of anxiety and depression, administration of 2-(4-Fluorophenyl)quinolin-4-ylmethanone resulted in significant reductions in anxiety-like behaviors. The mechanism appears to involve serotonin receptor modulation, which is critical for mood regulation .
Antiviral Properties
Emerging research has indicated that quinoline derivatives may possess antiviral properties, particularly against RNA viruses.
Data Table: Antiviral Activity
| Virus | EC50 (µM) |
|---|---|
| Influenza A | 10 |
| Human Immunodeficiency Virus | 15 |
These findings suggest that 2-(4-Fluorophenyl)quinolin-4-ylmethanone could be a valuable lead compound for antiviral drug development .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Modifications on the Quinoline Core
Compound C4 : Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate
- Structural Difference : A methyl benzoate group is appended to the piperazine ring.
- Impact : The ester group increases molecular weight (MW) and may reduce membrane permeability compared to the target compound. Crystallization in ethyl acetate yields white solids, similar to the target compound’s synthesis .
- Data: Property Target Compound C4 MW ~407.4 g/mol ~517.5 g/mol Melting Point Not reported 132–230°C
Compound 22 () : (E)-(2-(2-(Furan-2-ylmethylene)hydrazinyl)quinolin-4-yl)(4-methylpiperazin-1-yl)methanone
Modifications on the Piperazine Ring
PCSK9 Inhibitors () : (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone
- Structural Difference : Replaces 4-methylpiperazine with 4-isopropylpiperazine.
- Impact : The bulkier isopropyl group enhances hydrophobic interactions with PCSK9, improving inhibitory potency (IC50 < 1 µM) compared to the methyl variant .
Compound 2l () : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
Halogen Substitutions
Compound C3 () : Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate
- Structural Difference : Chlorine instead of fluorine at the phenyl ring.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may alter binding kinetics and metabolic stability .
Compound 6h () : 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine
- Structural Difference : Dual 4-fluorophenyl groups and a sulfonamide moiety.
- Impact : Enhanced hydrogen-bonding capacity but higher molecular complexity (MW = ~550 g/mol) .
Biological Activity
The compound 2-(4-Fluorophenyl)quinolin-4-ylmethanone, often referred to as a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurological applications. This article explores the biological activity of this compound through various studies, highlighting its anticancer properties, structure-activity relationships (SAR), and pharmacokinetic profiles.
- Chemical Formula : C21H20FN3O
- CAS Number : 327976-35-2
- Molecular Weight : 349.4 g/mol
Anticancer Properties
Recent studies have demonstrated that derivatives of quinoline exhibit significant anticancer activities. In particular, 2-(4-Fluorophenyl)quinolin-4-ylmethanone has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Inhibition of tubulin polymerization |
| H460 (Lung Cancer) | 0.89 | Induction of apoptosis and cell cycle arrest |
| Hep3B (Liver Cancer) | 0.40 - 1.00 | Downregulation of cyclin B1 and CDK1 |
These results indicate that the compound may function as an antimitotic agent by binding to the colchicine site on tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest in the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the quinoline structure can enhance biological activity. The presence of the 4-fluorophenyl group is crucial for increasing potency against cancer cells. The introduction of piperazine moieties has also been shown to improve solubility and bioavailability, which are essential for therapeutic efficacy .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the compound:
- Absorption : Good oral bioavailability.
- Distribution : Favorable tissue distribution with potential central nervous system penetration.
- Metabolism : Metabolized primarily in the liver; minor pathways involve CYP450 enzymes.
- Excretion : Mainly renal excretion.
- Toxicity : No significant cardiotoxic effects were observed; however, risks for drug-drug interactions and mutagenicity were noted .
Case Studies
A notable case study involved testing 2-(4-Fluorophenyl)quinolin-4-ylmethanone against a panel of NCI-60 human cancer cell lines. The compound exhibited a log GI50 value of less than -7.0, indicating strong antiproliferative activity across multiple cancer types. Further molecular docking studies supported its mechanism of action by confirming binding affinity to tubulin .
Q & A
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)quinolin-4-ylmethanone?
The synthesis typically involves multi-step protocols:
- Quinoline Core Formation : Initial construction of the quinoline scaffold via cyclization reactions, often using Skraup or Friedländer methodologies. Fluorine and hydroxyl groups are introduced at specific positions using electrophilic substitution or directed ortho-metalation .
- Piperazine Integration : Nucleophilic substitution reactions attach the 4-methylpiperazine moiety to the quinoline core. Solvents like DMF or THF and catalysts such as K₂CO₃ are critical for optimizing yields .
- Final Coupling : A ketone linkage is formed between the quinoline and piperazine groups, typically via amide bond formation or Ullmann-type couplings .
Reaction monitoring employs TLC and HPLC, with purification via column chromatography or recrystallization .
Q. What analytical techniques are used for structural characterization of this compound?
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving challenges like twinning or low-resolution data .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and connectivity, while IR identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphic stability .
Advanced Research Questions
Q. How do reaction conditions influence synthetic yield and purity?
- Temperature : Elevated temperatures (80–120°C) accelerate piperazine coupling but may increase side reactions (e.g., decomposition of fluorophenyl groups). Lower temperatures favor selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes unwanted hydrolysis .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, but residual metal contamination requires careful post-synthesis purification .
Q. What crystallographic challenges arise during structural refinement?
- Disorder : Flexible piperazine rings often exhibit positional disorder, requiring constrained refinement in SHELXL .
- Twinned Data : High-symmetry space groups (e.g., monoclinic) may produce twinned crystals, necessitating specialized algorithms in SHELXE for phase correction .
- Resolution Limits : Low-resolution data (<1.0 Å) complicate electron density mapping, particularly for fluorine atoms, which require anisotropic displacement parameter (ADP) adjustments .
Q. What biological targets and mechanisms are hypothesized for this compound?
- Kinase Inhibition : The quinoline-piperazine scaffold mimics ATP-binding pockets in kinases (e.g., PI3K, EGFR), as suggested by molecular docking studies .
- Receptor Modulation : The fluorophenyl group may engage in π-π stacking with aromatic residues in serotonin or dopamine receptors, influencing neuropharmacological activity .
- Synergistic Effects : Preclinical studies indicate enhanced efficacy with chemotherapeutics (e.g., cisplatin) via inhibition of drug-efflux pumps, though mechanistic validation is ongoing .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Fluorine Substitution : Para-fluorine on the phenyl ring enhances metabolic stability and bioavailability compared to chloro or methyl analogs .
- Piperazine Modifications : Bulky substituents (e.g., methyl groups) on piperazine improve target selectivity by reducing off-target binding .
- Quinoline Functionalization : Hydroxyl groups at position 4 increase solubility but may reduce blood-brain barrier penetration, requiring prodrug strategies .
Methodological Considerations
Q. How are computational methods applied to study this compound?
Q. What strategies address low solubility in pharmacological assays?
- Co-Solvent Systems : Use of DMSO-water mixtures (≤5% DMSO) maintains compound stability while achieving micromolar concentrations .
- Nanoparticle Formulations : Liposomal encapsulation improves bioavailability in in vivo models, as demonstrated in cancer xenograft studies .
Data Contradictions and Resolution
Q. How are conflicting biological activity data reconciled across studies?
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HEK293) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) require normalization to standardized protocols .
- Metabolic Interference : Cytochrome P450 interactions may artificially inflate or suppress activity, necessitating metabolite profiling via LC-MS .
Q. What validation steps confirm target engagement in complex systems?
- Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding affinity (KD), while isothermal titration calorimetry (ITC) validates enthalpy-driven interactions .
- Genetic Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., Hsp90) tests dependency in phenotypic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
